
3-Ethyloxane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyloxane-3-carboxylic acid is an organic compound belonging to the class of oxanocarboxylic acids. Its chemical formula is C6H10O3, and it has a molecular weight of 130.14 g/mol. This compound has garnered significant interest in various fields of research and industry due to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethyloxane-3-carboxylic acid can be synthesized through several methods commonly used for preparing carboxylic acids. These include:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7).
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids through acidic or basic hydrolysis.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: In industrial settings, carboxylic acids, including this compound, can be produced through the catalytic oxidation of hydrocarbons or alcohols. The use of transition-metal catalysts and high-energy starting materials, such as alkenes and alkynes, is also common .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxanocarboxylic derivatives.
Reduction: Reduction reactions can convert it to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Applications De Recherche Scientifique
3-Ethyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, nanomaterials, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-ethyloxane-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. It can act as an electrophile or nucleophile in various chemical reactions, influencing the synthesis of other compounds. Its carboxyl group allows it to form hydrogen bonds and participate in acid-base reactions, impacting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Oxalic Acid (C2H2O4): A simple dicarboxylic acid with two carboxyl groups.
Citric Acid (C6H8O7): A tricarboxylic acid commonly found in citrus fruits.
Lactic Acid (C3H6O3): A hydroxycarboxylic acid produced in muscles during intense activity
Uniqueness: 3-Ethyloxane-3-carboxylic acid stands out due to its unique oxane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carboxylic acids and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
3-ethyloxane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(7(9)10)4-3-5-11-6-8/h2-6H2,1H3,(H,9,10) |
Clé InChI |
IMPOPKJJPQMSEO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)
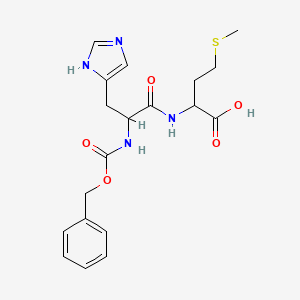

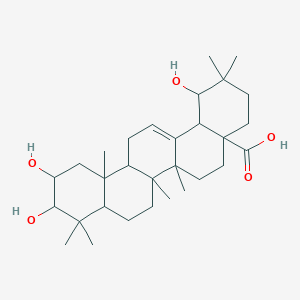
![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)
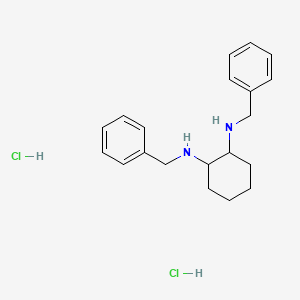
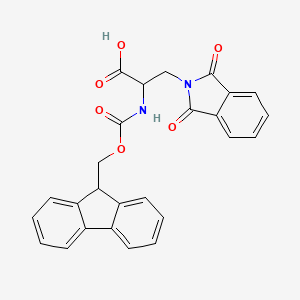
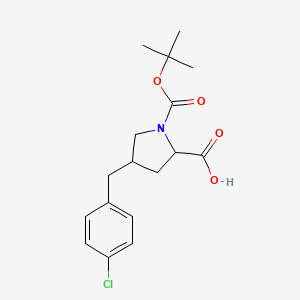

![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)
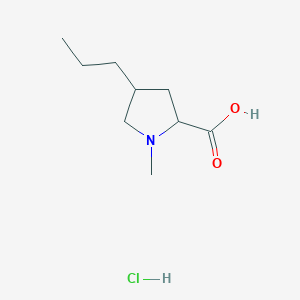


![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
